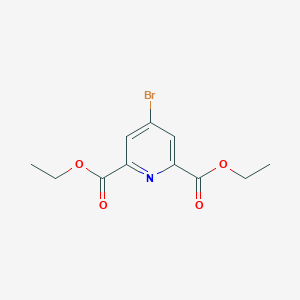

Diethyl 4-bromopyridine-2,6-dicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate and related compounds involves several key strategies, including bromination, nucleophilic substitution, and catalytic reductive debromination. For instance, the mono- and trideutero compounds diethyl-4-D-pyridine-2,6-dicarboxylate and diethyl-3,4,5-D3-pyridine-2,6-dicarboxylate were synthesized via reductive debromination of their brominated precursors using palladium black as a catalyst, demonstrating the effectiveness of catalytic debromination in introducing isotopic labels (Herdering & Krüger, 1998).

Molecular Structure Analysis

The molecular structure of diethyl 4-bromopyridine-2,6-dicarboxylate derivatives has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and X-ray diffraction studies. These studies provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall conformation. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a related compound, was determined, showcasing the utility of these techniques in confirming molecular structures (Anuradha et al., 2014).

Chemical Reactions and Properties

Diethyl 4-bromopyridine-2,6-dicarboxylate participates in a variety of chemical reactions, leveraging its bromine atom for nucleophilic substitution reactions. These reactions are crucial for synthesizing a wide range of substituted pyridine derivatives. For instance, the anionoid substitution reaction of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate demonstrates the compound's reactivity towards nucleophilic reagents, leading to the synthesis of several azulene derivatives (Tada, 1966).

Aplicaciones Científicas De Investigación

Synthesis of Deuterated Compounds : Diethyl 4-bromopyridine-2,6-dicarboxylate has been used in the synthesis of mono- and trideutero compounds, showing over 95% deuterium incorporation, indicating its utility in creating labeled compounds for various applications (Herdering & Krüger, 1998).

Synthesis of Naphthyridines : The compound has also been employed in synthesizing naphthyridines, indicating its role in the creation of novel heterocyclic compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

Crystal Structure Studies : Research involving the interaction of diethyl esters of related compounds with alkaloids like cytosine highlights its importance in studying the spatial structure of complex molecules (Kulakov & Turdybekov, 2010).

Anionoid Substitution Reactions : Studies on diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate, a related compound, demonstrate its reactivity towards anionoid reagents, underscoring its potential in synthetic organic chemistry (Tada, 1966).

Organometallic Chemistry : The compound's derivatives have been used in reactions with Grignard compounds, leading to the synthesis of aminopyridinate complexes, indicating its application in organometallic chemistry and catalysis (Scott, Schareina, Tok, & Kempe, 2004).

Cardioactivity Studies : Derivatives of diethyl 4-bromopyridine-2,6-dicarboxylate have been synthesized and analyzed for their cardioactivity, showcasing its potential in pharmacological research (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).

Electrocatalytic Carboxylation : The compound has been involved in electrocatalytic carboxylation studies, illustrating its role in green chemistry and CO2 utilization (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Multifunctional Compounds : It has been used in the synthesis of novel multifunctional compounds with pyridine-2,6-dicarboxylic acid, contributing to the development of new materials (Yin & Tan, 2003).

Safety And Hazards

The safety data sheet of Diethyl 4-bromopyridine-2,6-dicarboxylate suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The victim should never be given anything by mouth if they are unconscious .

Propiedades

IUPAC Name |

diethyl 4-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEHJCKDEUHHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549644 | |

| Record name | Diethyl 4-bromopyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-bromopyridine-2,6-dicarboxylate | |

CAS RN |

112776-83-7 | |

| Record name | Diethyl 4-bromopyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

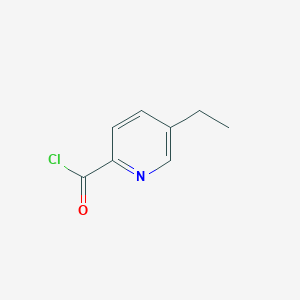

![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

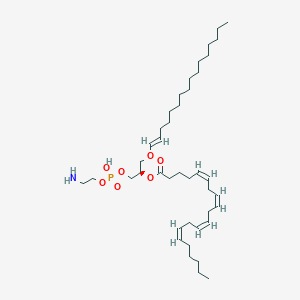

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)

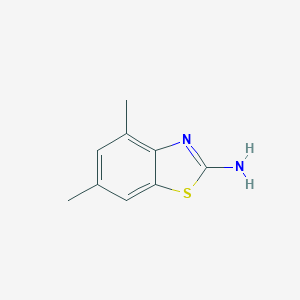

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)